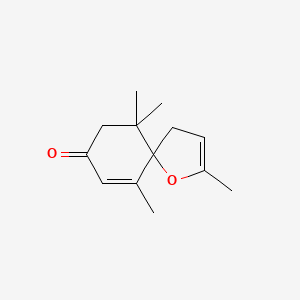
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one . This compound has a molecular formula of C13H18O2 and a molecular weight of 206.2808 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one
- 8,9-dehydrotheaspirone
Uniqueness: The unique structural features of 2,6,10,10-tetramethyl-1-oxaspiro(4,5)deca-2,6-dien-8-one, such as its spirocyclic framework and specific functional groups, distinguish it from other similar compounds
Properties
CAS No. |
80722-28-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-2,9-dien-8-one |
InChI |
InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,7H,6,8H2,1-4H3 |
InChI Key |
PYBOFDINXIGETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(O1)C(=CC(=O)CC2(C)C)C |
physical_description |
White powder; Woody floral aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


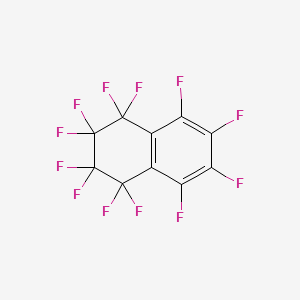
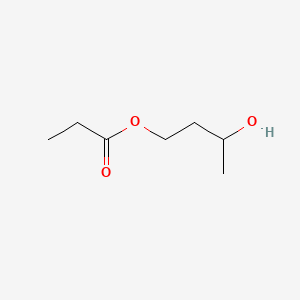
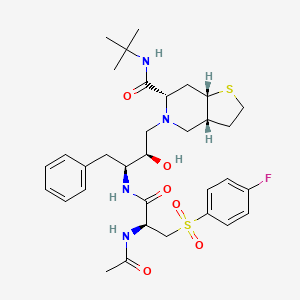
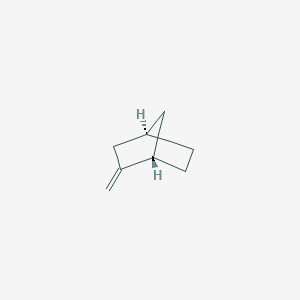
![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)
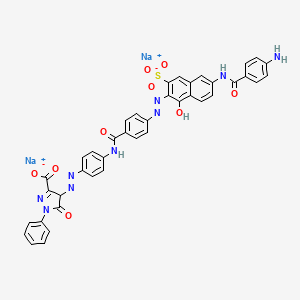

![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
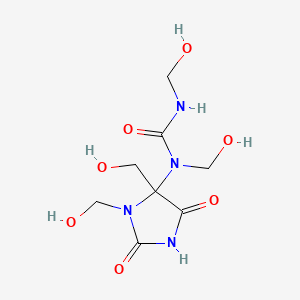
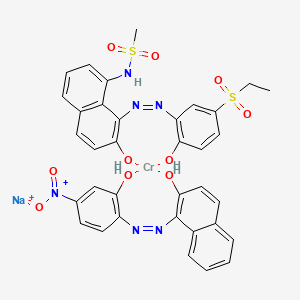
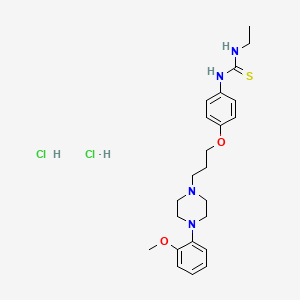
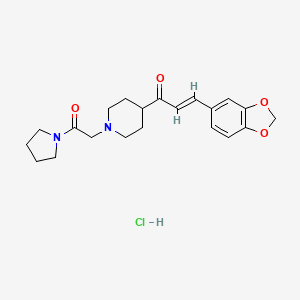

![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
